9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester
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Overview
Description
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester is a chemical compound belonging to the class of β-carbolines It is characterized by its unique structure, which includes a pyridoindole core with a carboxylic acid ester group at the 3-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptamine or indole derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the pyridoindole core.
Esterification: The carboxylic acid group at the 3-position is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridoindole core.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyridoindole derivatives.
Scientific Research Applications
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole:
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate: This compound has an ethyl ester group at the 3-position instead of a methyl ester.
Uniqueness
Properties
CAS No. |
75304-04-0 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 1-ethyl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-3-11-14-10(8-13(16-11)15(18)19-2)9-6-4-5-7-12(9)17-14/h4-8,17H,3H2,1-2H3 |
InChI Key |
VPBWRTLHSGJYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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